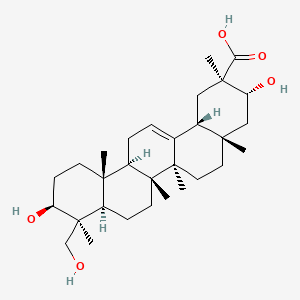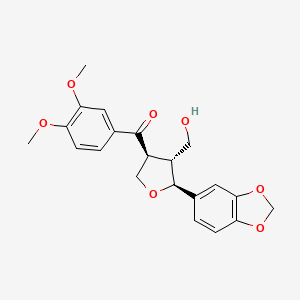
Magnolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnolone is a natural product found in Magnolia coco and Magnolia denudata with data available.
Applications De Recherche Scientifique
Antimicrobial Activity
Magnolol, a compound from Magnolia obovata, has demonstrated significant antimicrobial activity against periodontopathic microorganisms, making it a potential therapeutic agent for periodontal disease treatment due to its relatively low cytotoxic effect on human gingival cells (Chang et al., 1998).
Cancer Treatment
Magnolol has shown promising results in inhibiting the growth of various cancers. It inhibits prostate cancer cell growth in vitro and in vivo by triggering cell cycle arrest and inducing apoptosis (Huang et al., 2017). Another study highlights magnolol's potential as an anti-cancer agent, particularly effective against brain, breast, cervical, colon, liver, lung, prostate, and skin cancers (Ranaware et al., 2018).
Cardiovascular Protection
Magnolol exhibits protective effects on pulmonary arterial hypertension (PAH) in rats, suggesting its potential as a therapeutic agent for PAH treatment (Chang et al., 2018).
Anti-Inflammatory Properties
Magnolol has demonstrated anti-inflammatory properties by downregulating the expression of TLR4 and attenuating TLR4 mediated NF-κB and MAPK signaling pathways in response to lipopolysaccharide (LPS) stimulation (Fu et al., 2013).
Neuroprotection
Magnolol protects neurons against ischemia injury by downregulating various factors and pathways involved in ischemic injury, including p38/MAPK, CHOP, and nitrotyrosine, and by modulating oxidative stress responses (Chen et al., 2014).
Multifunctional Activities
Magnolol, isolated from Magnolia officinalis, has shown a range of biological activities, including anti-inflammatory, antimicrobial, antioxidative, anticancer, neuroprotective, cardiovascular protection, metabolism regulation, and ion-mediating activity. Its potential as a therapeutic agent is under investigation, though its clinical application is limited by factors like low water solubility and bioavailability (Zhang et al., 2019).
Propriétés
Nom du produit |
Magnolone |
|---|---|
Formule moléculaire |
C21H22O7 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
[(3S,4R,5S)-5-(1,3-benzodioxol-5-yl)-4-(hydroxymethyl)oxolan-3-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H22O7/c1-24-16-5-3-12(7-18(16)25-2)20(23)15-10-26-21(14(15)9-22)13-4-6-17-19(8-13)28-11-27-17/h3-8,14-15,21-22H,9-11H2,1-2H3/t14-,15+,21+/m0/s1 |
Clé InChI |
RYPHKZUVFXPUMU-PDSXEYIOSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)C(=O)[C@@H]2CO[C@@H]([C@H]2CO)C3=CC4=C(C=C3)OCO4)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2COC(C2CO)C3=CC4=C(C=C3)OCO4)OC |
Synonymes |
magnolone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2R,4S,5S,6S)-4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259579.png)
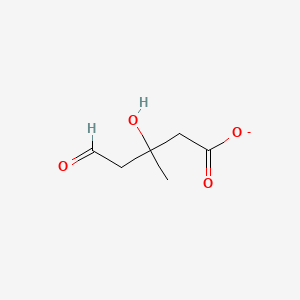

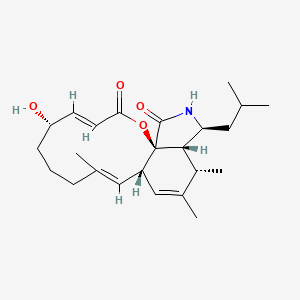
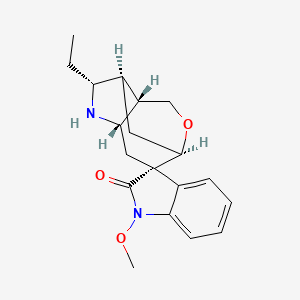
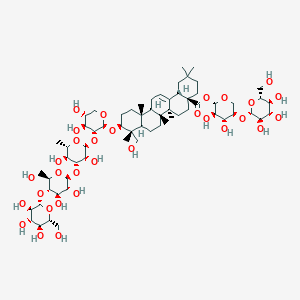
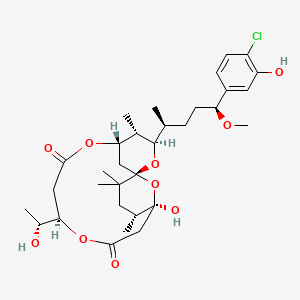

![1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;2-hydroxypropanoic acid](/img/structure/B1259593.png)
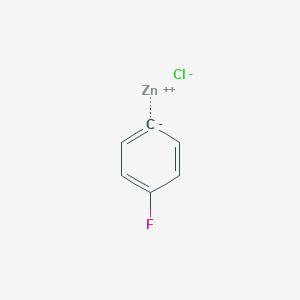
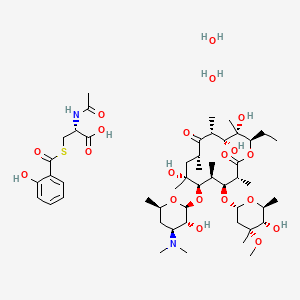
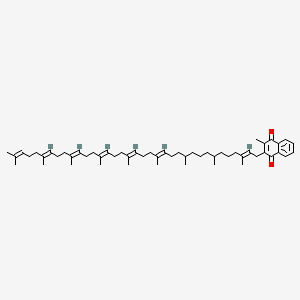
![methyl (1R,9R,10R,12R,19S)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1259601.png)
